

theoretical properties of 2-Chloro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2-methylpropanoic acid

Cat. No.: B1222463

[Get Quote](#)

An In-depth Technical Guide on the Theoretical Properties of **2-Chloro-2-methylpropanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylpropanoic acid, also known as 2-chloroisobutyric acid, is a halogenated carboxylic acid with significant applications in organic synthesis.^[1] Its structure, featuring a chlorine atom and a methyl group on the alpha-carbon, imparts unique reactivity that makes it a valuable intermediate in the production of various compounds, including pharmaceuticals and herbicides.^{[1][2]} This document provides a comprehensive overview of its theoretical properties, potential synthetic routes, and analytical methodologies, compiled from available scientific data.

Physicochemical and Computed Properties

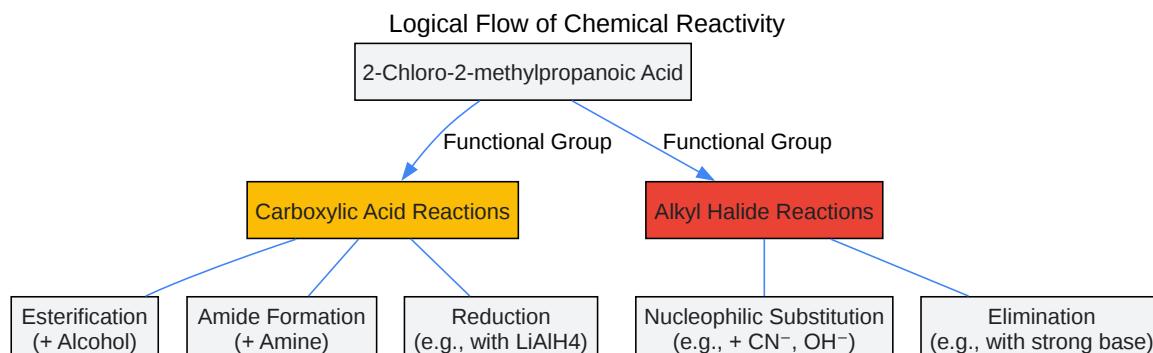
The fundamental physical and chemical characteristics of **2-Chloro-2-methylpropanoic acid** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of **2-Chloro-2-methylpropanoic Acid**

Property	Value	Source
Molecular Formula	C ₄ H ₇ ClO ₂	PubChem[3]
Molecular Weight	122.55 g/mol	PubChem[3]
Appearance	Colorless to pale yellow liquid or powder	CymitQuimica[1]
Odor	Pungent	CymitQuimica[1]
Boiling Point	77 °C at 10 mmHg	ChemBK
Density	1.249 g/mL at 25 °C	ChemBK
Solubility	Soluble in water and organic solvents	CymitQuimica[1]
Refractive Index	n _{20/D} 1.436	ChemBK

Table 2: Computed Properties from Computational Models

Property	Value	Source
Exact Mass	122.0134572 Da	PubChem[3]
Monoisotopic Mass	122.0134572 Da	PubChem[3]
Topological Polar Surface Area	37.3 Å ²	PubChem[3]
IUPAC Name	2-chloro-2-methylpropanoic acid	PubChem[3]
InChI	InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)	PubChem[3]
InChIKey	MYCXCBCDXVFXNE-UHFFFAOYSA-N	PubChem[3]
SMILES	CC(C)(C(=O)O)Cl	PubChem[3]


Theoretical Spectral Properties

While specific experimental spectra were not available in the cited literature, the following are the expected spectral characteristics based on the structure of **2-Chloro-2-methylpropanoic acid**.

- ^1H NMR: A broad singlet in the 10-13 ppm range corresponding to the carboxylic acid proton (-COOH). A singlet around 1.8-2.0 ppm integrating to 6 protons for the two equivalent methyl groups (-CH₃).
- ^{13}C NMR: A signal in the 170-180 ppm range for the carbonyl carbon of the carboxylic acid. A signal around 60-70 ppm for the quaternary carbon attached to the chlorine atom. A signal around 25-30 ppm for the two equivalent methyl carbons.
- Infrared (IR) Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm^{-1} characteristic of a carboxylic acid. A sharp C=O stretch around 1700-1725 cm^{-1} . A C-Cl stretch in the 600-800 cm^{-1} region.
- Mass Spectrometry (Electron Ionization): A molecular ion peak (M^+) at $\text{m/z} = 122$ and a characteristic $\text{M}+2$ peak at $\text{m/z} = 124$ with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. Common fragments would include the loss of the carboxyl group (-COOH, 45 Da) and the loss of chlorine (-Cl, 35/37 Da).

Reactivity and Synthesis

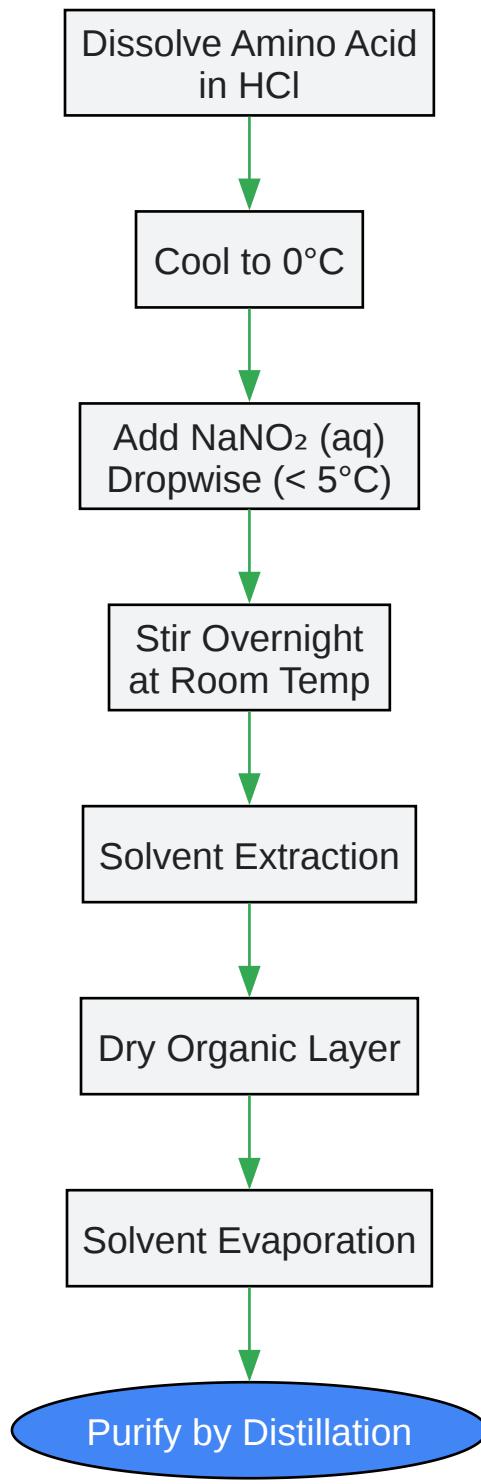
2-Chloro-2-methylpropanoic acid is a versatile building block. The carboxylic acid group can undergo esterification, amide formation, and reduction. The tertiary alkyl chloride is susceptible to nucleophilic substitution and elimination reactions.

[Click to download full resolution via product page](#)

Caption: Logical relationships of the primary reaction types for **2-Chloro-2-methylpropanoic acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Chloro-2-methylpropanoic acid** are not readily available. However, established procedures for similar compounds can be adapted.


Protocol 1: Representative Synthesis of a 2-Chloroalkanoic Acid

This protocol is adapted from a procedure for synthesizing (S)-2-Chloropropanoic acid from (S)-alanine and can be considered a general method for the diazotization of α -amino acids to α -chloro carboxylic acids.^[4]

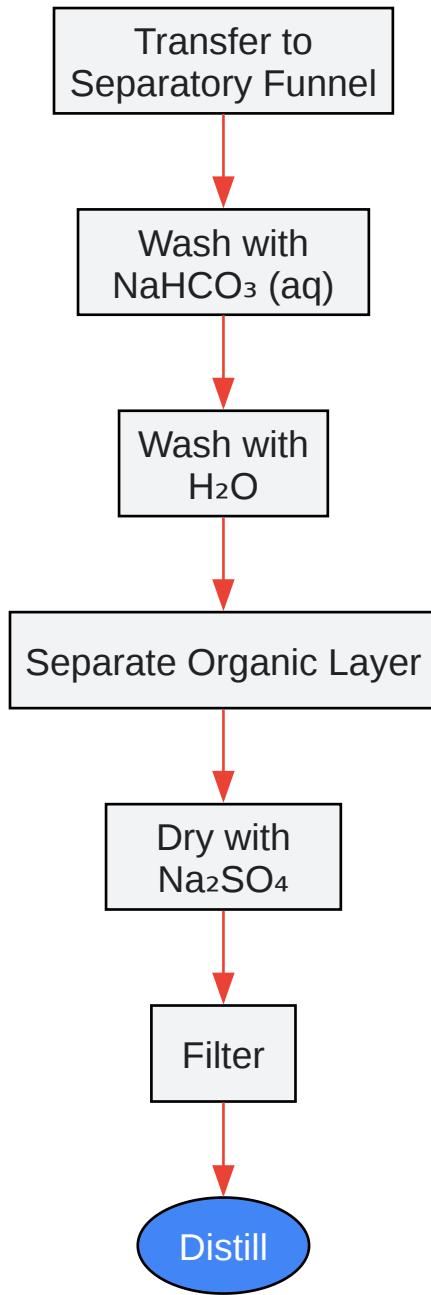
- Dissolution: Dissolve the starting amino acid (e.g., 2-amino-2-methylpropanoic acid) in 5 N hydrochloric acid in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.^[4]

- Cooling: Cool the mixture to 0°C in an ice/salt bath.[4]
- Diazotization: Add a pre-cooled solution of sodium nitrite in water dropwise while vigorously stirring. Maintain the reaction temperature below 5°C.[4]
- Reaction Quenching: After the addition is complete, allow the reaction to stand overnight at room temperature.[4]
- Work-up: Carefully evacuate the flask with stirring to remove nitrogen oxides. The solution is then typically extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[5][6]

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a 2-chloroalkanoic acid via diazotization.


Protocol 2: General Purification Workflow for an Organic Product

This is a generalized purification protocol based on the workup for 2-chloro-2-methylpropane.

[6]

- Phase Separation: Transfer the reaction mixture to a separatory funnel. If two phases are not distinct, add saturated sodium chloride solution to salt out the organic product.[5]
- Washing: Separate the organic layer. Wash it sequentially with a sodium bicarbonate solution to neutralize any remaining acid, followed by water.[6]
- Drying: Transfer the washed organic layer to a clean flask and add an anhydrous drying agent like sodium sulfate or magnesium sulfate. Swirl until the liquid is clear.[6]
- Filtration: Filter off the drying agent.
- Distillation: Purify the final liquid product by distillation, collecting the fraction that boils at the expected temperature.[5][7]

General Purification Workflow

[Click to download full resolution via product page](#)

Caption: A standard experimental workflow for the purification of an organic liquid product.

Protocol 3: Representative RP-HPLC Analytical Method

While a specific HPLC method for **2-Chloro-2-methylpropanoic acid** was not found, this protocol is based on a validated method for a different N-pyrrolylcarboxylic acid derivative and

serves as a strong starting point for method development.[8]

- System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV/VIS detector.
- Column: C18 column (e.g., 150 x 4.6 mm, 5 μ m particle size).[8]
- Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer, pH=3) in an isocratic elution mode (e.g., 50:50 v/v).[8]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30 °C.[8]
- Detection: UV detection at a suitable wavelength (e.g., 225 nm, requires optimization).[8]
- Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration.
- Injection: Inject a small volume (e.g., 20 μ L) of the sample solution.[8]

Predicted Bioactivity and Applications

2-Chloro-2-methylpropanoic acid is utilized in the synthesis of pharmaceuticals and herbicides.[1][2] While specific data on its biological activity or signaling pathway interactions are limited in the search results, its utility as a synthetic precursor suggests that the structural motif is relevant for biologically active molecules. Modern drug discovery often employs computational methods to predict bioactivity.

Machine learning models, such as those using random forest algorithms or chemical language models, can predict the bioactivity of compounds against therapeutic targets like the SARS-CoV-2 main protease (Mpro).[9][10] These models use molecular descriptors and fingerprints calculated from the chemical structure to classify compounds as active or inactive.[10]

Safety and Handling

2-Chloro-2-methylpropanoic acid is a hazardous chemical that requires careful handling.[1]

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard	H302	Harmful if swallowed	PubChem[3]
H332		Harmful if inhaled	PubChem[3]
H315		Causes skin irritation	PubChem[3]
H318		Causes serious eye damage	PubChem[3]
H412		Harmful to aquatic life with long lasting effects	PubChem[3]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection	Fisher Scientific[11]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	Fisher Scientific[11]
S23		Do not breathe vapour	ChemBK
S28		After contact with skin, wash immediately with plenty of soap-suds	ChemBK
S45		In case of accident or if you feel unwell, seek medical advice immediately	ChemBK

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.^[1]^[11] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this compound.^[11]

Conclusion

2-Chloro-2-methylpropanoic acid is a valuable chemical intermediate with well-defined theoretical and physicochemical properties. Its dual reactivity as both a carboxylic acid and an alkyl halide makes it a versatile tool in synthetic chemistry. While detailed experimental data on its synthesis and biological interactions are sparse in the public domain, established chemical principles and protocols for related compounds provide a solid foundation for its use in research and development. Adherence to strict safety protocols is essential when working with this hazardous material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 594-58-1: 2-Chloro-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]
- 3. 2-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. issr.edu.kh [issr.edu.kh]
- 7. scribd.com [scribd.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. chemrxiv.org [chemrxiv.org]

- 10. Mpropred: A machine learning (ML) driven Web-App for bioactivity prediction of SARS-CoV-2 main protease (Mpro) antagonists | PLOS One [journals.plos.org]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [theoretical properties of 2-Chloro-2-methylpropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222463#theoretical-properties-of-2-chloro-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com